molecular formula C23H19Cl2N5O3 B11187479 N-(2,5-dichlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

N-(2,5-dichlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B11187479
M. Wt: 484.3 g/mol
InChI Key: RWLQWEWNGGZKJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dichlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multi-step organic reactions. Common steps may include:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 2,5-dichlorophenyl group: This step may involve nucleophilic substitution reactions.

    Attachment of the dihydroisoquinolinyl group: This can be done through amide bond formation using coupling reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.

    Reduction: Reduction reactions could target the carbonyl groups.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles like amines.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with various biomolecules. It could serve as a probe to understand biological pathways.

Medicine

The compound may have potential therapeutic applications. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide would depend on its specific interactions with molecular targets. It may inhibit or activate certain enzymes, bind to receptors, or interfere with cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidines: These compounds share the core structure and may have similar biological activities.

    Dihydroisoquinolines: Compounds with this moiety may exhibit similar pharmacological properties.

Uniqueness

The unique combination of functional groups in N-(2,5-dichlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide may confer distinct biological activities and chemical reactivity, setting it apart from other compounds.

Properties

Molecular Formula

C23H19Cl2N5O3

Molecular Weight

484.3 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C23H19Cl2N5O3/c24-14-5-6-16(25)17(9-14)26-21(32)15-10-18(31)27-20-19(15)22(33)29-23(28-20)30-8-7-12-3-1-2-4-13(12)11-30/h1-6,9,15H,7-8,10-11H2,(H,26,32)(H2,27,28,29,31,33)

InChI Key

RWLQWEWNGGZKJS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=C(C(CC(=O)N4)C(=O)NC5=C(C=CC(=C5)Cl)Cl)C(=O)N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.